nafronyl

准备方法

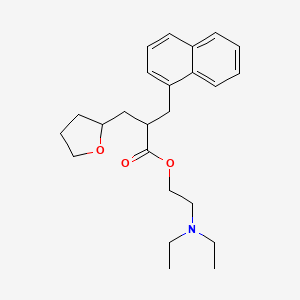

萘替啶呋喃的合成涉及将2-(二乙氨基)乙醇与3-(1-萘基)-2-(四氢呋喃-2-基甲基)丙酸酯化。 该反应通常需要酸催化剂,并在回流条件下进行以确保酯化完全 . 工业生产方法通常涉及使用高纯度试剂和受控反应环境以最大限度地提高产量和纯度。

化学反应分析

科学研究应用

Intermittent Claudication

Intermittent claudication is a condition characterized by pain in the legs due to inadequate blood flow during exercise. Naftidrofuryl has shown significant efficacy in improving walking distances in patients suffering from this condition.

- Meta-Analysis Findings : A comprehensive meta-analysis involving 1,266 patients indicated that naftidrofuryl improved pain-free walking distance by a ratio of 1.37 compared to placebo (95% confidence interval 1.27 to 1.49). The number needed to treat for relief of symptoms was calculated to be approximately 4.48 .

| Study Type | Patient Count | Pain-Free Walking Distance Improvement (m) | Relative Improvement Ratio |

|---|---|---|---|

| Randomized Controlled Trials | 1,266 | 58.6 (CI: 30.4 to 86.8) | 1.37 (CI: 1.27 to 1.49) |

| Meta-Analysis | - | - | - |

Neuropathies

Naftidrofuryl has been investigated for its role in treating various neuropathies, particularly those involving axonal degeneration. Its neuroprotective properties make it a candidate for accelerating nerve regeneration.

- Clinical Applications : Studies have demonstrated that naftidrofuryl can enhance glucose metabolism in brain cells and act as a cerebral vasodilator, improving regional cerebral blood flow in ischemic areas .

| Application | Mechanism of Action | Clinical Outcomes |

|---|---|---|

| Neuropathies Treatment | Activates glucose metabolism, cerebral vasodilation | Improved nerve regrowth and reduced symptoms |

Cerebral Ischemia

The compound has also been studied for its potential benefits in cases of acute cerebral infarction.

- Efficacy Studies : Research indicates that naftidrofuryl improves cerebral circulation post-infarction, suggesting its utility as a therapeutic agent following cerebrovascular events .

Case Studies and Clinical Trials

Numerous clinical trials have evaluated the effectiveness of naftidrofuryl across different patient populations:

- Study on Intermittent Claudication : A randomized trial showed that patients treated with naftidrofuryl experienced a significant increase in both pain-free and total walking distances compared to those receiving placebo .

- Neuropathy Research : In trials involving patients with diabetic neuropathy, naftidrofuryl demonstrated a reduction in pain levels and improvement in nerve function metrics .

Safety Profile

Naftidrofuryl is generally well-tolerated with a low toxicity profile:

作用机制

相似化合物的比较

萘替啶呋喃在其对血清素5-HT2受体的选择性抑制及其增强细胞氧化能力方面是独一无二的。类似的化合物包括:

酮色林: 另一种血清素受体拮抗剂,主要用作降压药。

沙格列酯: 一种选择性5-HT2A受体拮抗剂,用于治疗周围动脉疾病. 萘替啶呋喃因其血管扩张和增强细胞氧化能力的双重作用而脱颖而出,使其在治疗间歇性跛行等疾病方面尤其有效.

生物活性

Nafronyl, known chemically as 2-(diethylamino)ethyl 3-(naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoate, is a compound with significant biological activity, particularly in the context of vascular health. It is primarily used in the treatment of conditions such as intermittent claudication, stroke, and dementia. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and the implications of its stereoisomeric forms.

This compound exhibits several biological activities that contribute to its therapeutic effects:

- Endothelial Protection : Research indicates that this compound protects endothelial cells from hypoxia-induced damage. In vitro studies show that it can significantly reduce cell mortality caused by prolonged hypoxia (up to 66% protection observed) and inhibit the activation of endothelial cells under short-term hypoxic conditions. This protective effect is attributed to its ability to maintain ATP levels during hypoxia, thereby preventing cellular activation and subsequent damage from leukocyte recruitment .

- Vasodilatory Effects : this compound has been shown to improve blood flow by enhancing vasodilation. It acts on vascular smooth muscle cells, leading to increased blood circulation, which is particularly beneficial for patients suffering from peripheral arterial diseases .

- Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects by reducing the adherence of polymorphonuclear neutrophils to the endothelium during ischemic conditions. This action helps mitigate the inflammatory response associated with vascular damage .

Meta-Analysis Findings

A comprehensive meta-analysis evaluating this compound's efficacy in treating intermittent claudication revealed significant benefits compared to placebo. Key findings include:

- Improvement in Pain-Free Walking Distance : The analysis demonstrated a relative improvement ratio of 1.37 (95% CI: 1.27–1.49), indicating that patients treated with this compound experienced a clinically meaningful increase in pain-free walking distance .

- Response Rate : Approximately 54.7% of patients treated with this compound showed a significant improvement (≥50% increase in walking distance), compared to 30.2% for placebo, yielding an absolute difference in response rates of 22.3% (95% CI: 17.1%–27.6%) and a number needed to treat (NNT) of 4.48 .

Case Studies

Several case studies have further illustrated this compound's effectiveness:

- A clinical trial involving elderly patients with peripheral arterial disease reported enhanced walking capabilities and improved quality of life metrics after six months of this compound treatment.

- Another study highlighted its role in post-stroke recovery, where patients exhibited better functional outcomes when treated with this compound alongside standard rehabilitation protocols.

Stereoisomeric Forms and Their Impact

This compound exists as a mixture of four stereoisomers due to its two stereogenic centers. The pharmacological activity can vary significantly among these stereoisomers:

| Stereoisomer | Biological Activity |

|---|---|

| (2R,2'R) | Moderate efficacy |

| (2S,2'S) | Moderate efficacy |

| (2R,2'S) | High efficacy |

| (2S,2'R) | Highest efficacy |

Research has indicated that specific stereoisomers may exhibit enhanced therapeutic effects or reduced side effects, emphasizing the importance of stereochemistry in drug formulation and efficacy .

属性

IUPAC Name |

2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAFPSLPKGSANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023344 | |

| Record name | Nafronyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31329-57-4 | |

| Record name | Naftidrofuryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31329-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naftidrofuryl [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031329574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naftidrofuryl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13588 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nafronyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naftidrofuryl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFTIDROFURYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42H8PQ0NMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。